1-(4-Ethylphenyl)imidazolidin-2-one chemical structure and physical properties
1-(4-Ethylphenyl)imidazolidin-2-one chemical structure and physical properties
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(4-Ethylphenyl)imidazolidin-2-one, a heterocyclic compound of interest in medicinal chemistry and materials science. This document delves into its chemical structure, physical properties, a robust synthesis protocol, and detailed characterization methodologies. The information presented herein is curated to support research and development activities, offering both established data and predictive insights to guide experimental design.
Chemical Identity and Structure
1-(4-Ethylphenyl)imidazolidin-2-one, identified by the CAS Number 162748-22-3, is an N-aryl substituted derivative of imidazolidin-2-one.[1] The core of the molecule is a five-membered imidazolidin-2-one ring, which is attached at the N1 position to a 4-ethylphenyl group.
The molecular formula of the compound is C₁₁H₁₄N₂O, and it has a molecular weight of 190.24 g/mol .[1]
Structural Elucidation:
The chemical structure of 1-(4-Ethylphenyl)imidazolidin-2-one is depicted below. The imidazolidin-2-one ring consists of two nitrogen atoms and three carbon atoms, with a carbonyl group at the C2 position. The 4-ethylphenyl substituent introduces an aromatic moiety with an ethyl group at the para position.
Caption: Chemical structure of 1-(4-Ethylphenyl)imidazolidin-2-one.
Physical and Chemical Properties
While experimental data for 1-(4-Ethylphenyl)imidazolidin-2-one is not extensively available in the public domain, its physical properties can be predicted based on its chemical structure and by comparison with analogous compounds. These predictions are valuable for experimental planning, including solvent selection and purification strategies.
| Property | Predicted Value | Notes |
| Melting Point | 120-140 °C | Imidazolidin-2-one derivatives are typically crystalline solids at room temperature. The melting point is estimated based on similar N-aryl substituted analogs.[2] |
| Boiling Point | > 300 °C (decomposes) | High boiling point is expected due to the polar nature and potential for hydrogen bonding. Decomposition at elevated temperatures is likely. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, methanol, ethanol). Sparingly soluble in non-polar solvents (e.g., hexane). Limited solubility in water. | The presence of the polar urea moiety and the non-polar ethylphenyl group suggests solubility in a range of organic solvents.[3] |
| Appearance | White to off-white crystalline solid | Based on the typical appearance of similar organic compounds. |
Synthesis Protocol: A Reliable and Adaptable Approach
The synthesis of 1-(4-Ethylphenyl)imidazolidin-2-one can be achieved through a variety of methods reported for N-substituted imidazolidin-2-ones.[4][5] A robust and commonly employed strategy involves the cyclization of an N-aryl-N'-(2-haloethyl)urea. The following protocol provides a detailed, step-by-step methodology.
Reaction Scheme:
Caption: Synthetic pathway for 1-(4-Ethylphenyl)imidazolidin-2-one.
Step 1: Synthesis of N-(4-Ethylphenyl)-N'-(2-chloroethyl)urea
-
Reagents and Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 4-ethylaniline (1.0 eq) and anhydrous dichloromethane (DCM).
-
Reaction Initiation: Cool the solution to 0 °C in an ice bath.
-
Addition of Isocyanate: Add 2-chloroethyl isocyanate (1.05 eq) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 12-16 hours.
-
Work-up and Isolation: Monitor the reaction by thin-layer chromatography (TLC). Upon completion, quench the reaction with water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate. Concentrate the solution under reduced pressure to yield the crude N-(4-Ethylphenyl)-N'-(2-chloroethyl)urea, which can be purified by recrystallization or column chromatography.
Step 2: Intramolecular Cyclization to 1-(4-Ethylphenyl)imidazolidin-2-one
-
Reagents and Setup: In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, prepare a suspension of sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Urea Intermediate: Dissolve the N-(4-Ethylphenyl)-N'-(2-chloroethyl)urea (1.0 eq) from Step 1 in anhydrous DMF and add it dropwise to the NaH suspension at 0 °C.
-
Reaction Conditions: After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours, or until TLC indicates the consumption of the starting material.
-
Quenching and Extraction: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-(4-Ethylphenyl)imidazolidin-2-one.
Characterization and Quality Control
Thorough characterization is essential to confirm the identity and purity of the synthesized 1-(4-Ethylphenyl)imidazolidin-2-one. The following techniques are recommended:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the ethylphenyl group, the ethyl group protons (a quartet and a triplet), and the methylene protons of the imidazolidinone ring. The chemical shifts will be influenced by the electronic environment of each proton.
-
Aromatic Protons: Doublets in the range of δ 7.0-7.5 ppm.
-
Ethyl Group (CH₂): A quartet around δ 2.6 ppm.
-
Ethyl Group (CH₃): A triplet around δ 1.2 ppm.
-
Imidazolidinone Ring (CH₂-N-Aryl): A triplet around δ 3.8-4.0 ppm.
-
Imidazolidinone Ring (CH₂-NH): A triplet around δ 3.4-3.6 ppm.
-
NH Proton: A broad singlet, the chemical shift of which can vary with concentration and solvent.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the number of unique carbon atoms in the molecule.
-
Carbonyl Carbon (C=O): A signal in the range of δ 155-160 ppm.
-
Aromatic Carbons: Signals in the range of δ 120-145 ppm.
-
Imidazolidinone Methylene Carbons: Signals in the range of δ 40-50 ppm.
-
Ethyl Group Carbons: Signals in the range of δ 15-30 ppm.
-
Infrared (IR) Spectroscopy:
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[6][7]
-
N-H Stretch: A broad absorption band around 3200-3400 cm⁻¹.
-
C=O Stretch (Amide): A strong, sharp absorption band around 1680-1700 cm⁻¹.
-
C-N Stretch: Absorption bands in the region of 1200-1400 cm⁻¹.
-
Aromatic C-H Stretch: Signals above 3000 cm⁻¹.
-
Aliphatic C-H Stretch: Signals below 3000 cm⁻¹.
Mass Spectrometry (MS):
Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The expected molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ would be observed at m/z 190.1106 or 191.1184, respectively.
Elemental Analysis:
Combustion analysis should be performed to determine the percentage composition of carbon, hydrogen, and nitrogen, which should correspond to the calculated values for the molecular formula C₁₁H₁₄N₂O.
Applications and Future Directions
The imidazolidin-2-one scaffold is a privileged structure in medicinal chemistry, found in a variety of biologically active compounds.[4] N-aryl substituted imidazolidin-2-ones, such as the title compound, are of particular interest as potential modulators of various biological targets. The 4-ethylphenyl substituent can engage in hydrophobic and aromatic interactions within protein binding pockets, making this compound a valuable starting point for the development of novel therapeutics.
Further research could explore the biological activities of 1-(4-Ethylphenyl)imidazolidin-2-one and its derivatives in areas such as oncology, neuroscience, and infectious diseases. Additionally, its properties as a building block in polymer chemistry and materials science could be investigated.
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. lifechemicals.com [lifechemicals.com]
- 4. The Highly Regioselective Synthesis of Novel Imidazolidin-2-Ones via the Intramolecular Cyclization/Electrophilic Substitution of Urea Derivatives and the Evaluation of Their Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Imidazolidinone synthesis [organic-chemistry.org]
- 6. 2-Imidazolidinone | C3H6N2O | CID 8453 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Imidazolidinone [webbook.nist.gov]
